8-Hydroxybenzo[c]cinnoline-3-sulfonic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a hydroxy group, a benzo[c]cinnoline core, and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxybenzo[c]cinnoline-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by sulfonation to introduce the sulfonic acid group. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxybenzo[c]cinnoline-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to modify its aromatic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions activated by the hydroxy and sulfonic acid groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzo[c]cinnoline core .
Scientific Research Applications
8-Hydroxybenzo[c]cinnoline-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Hydroxybenzo[c]cinnoline-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The hydroxy and sulfonic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares the hydroxy group and aromatic system but lacks the benzo[c]cinnoline core and sulfonic acid group.
Benzo[c]cinnoline: Similar core structure but without the hydroxy and sulfonic acid groups.
Uniqueness: 8-Hydroxybenzo[c]cinnoline-3-sulfonic acid is unique due to the combination of its hydroxy group, benzo[c]cinnoline core, and sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-hydroxybenzo[c]cinnoline-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-7-1-3-9-10-4-2-8(19(16,17)18)6-12(10)14-13-11(9)5-7/h1-6,15H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEPVMFLLPJTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NN=C2C=C1O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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